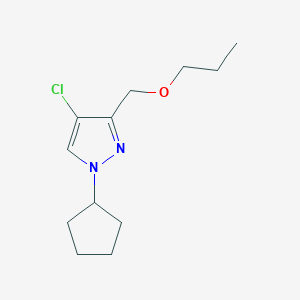![molecular formula C9H7F3N2OS B2709003 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine CAS No. 2201328-72-3](/img/structure/B2709003.png)
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure of this compound is not clearly documented in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly documented in the available resources.Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
The synthesis of thieno[2,3-d]pyrimidine derivatives involves innovative methods that yield various compounds with potential applications in material science and biology. For instance, Altowyan et al. (2023) reported the synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine, which was obtained from the reaction of triketoester and exocyclic acetohydrazide in methanol, showcasing the compound's crystal structure and computational investigations (Altowyan et al., 2023).
Structural and Chemical Properties
Research has focused on the characterization of the structural and chemical properties of thieno[2,3-d]pyrimidine derivatives. Yang et al. (2014) synthesized a specific thieno[2,3-d]pyrimidine derivative through a facile three-step procedure, highlighting the molecule's planar conformation except for the fluorine atoms (Yang et al., 2014).
Biological Applications
A notable study by Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor substrates, demonstrating their potent growth inhibitory effects on human tumor cells expressing folate receptors, showcasing a unique mechanism of action distinct from other antifolates (Deng et al., 2009).
Charge Transfer Materials
Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine derivatives for their potential as efficient charge transfer materials. The study optimized ground state geometries and discussed the charge transfer properties based on ionization potentials, electron affinities, and reorganization energies, suggesting applications in electronic devices (Irfan, 2014).
Synthesis of Fluorinated Derivatives
Song et al. (2012) developed a novel series of fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole by a microwave-assisted procedure. This synthesis approach provided mild reaction conditions, short reaction times, and good yields, indicating potential applications in medicinal chemistry and material science (Song et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound is not clearly documented in the available resources.
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c1-5(9(10,11)12)15-7-6-2-3-16-8(6)14-4-13-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULMNCOAWQRLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)


![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2708935.png)

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)


